molecular formula C66H81N15O19 B15141630 Mca-(Ala7,Lys(Dnp)9)-Bradykinin

Mca-(Ala7,Lys(Dnp)9)-Bradykinin

Cat. No.: B15141630
M. Wt: 1388.4 g/mol
InChI Key: FDQLQIBWKJMUSI-HGGPOPJMSA-N
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Description

Mca-(Ala7,Lys(Dnp)9)-Bradykinin is a synthetic peptide substrate designed for use in fluorescence resonance energy transfer (FRET) assays. This compound is composed of a bradykinin peptide sequence modified with methoxycoumarin (Mca) and dinitrophenyl (Dnp) groups. The Mca group acts as a fluorophore, while the Dnp group serves as a quencher. This combination allows for the detection of enzymatic activity through changes in fluorescence, making it a valuable tool in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mca-(Ala7,Lys(Dnp)9)-Bradykinin typically involves solid-phase peptide synthesis (SPPS) using fluorenylmethoxycarbonyl (Fmoc) chemistry. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The Mca and Dnp groups are introduced at specific positions during the synthesis. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

While the synthesis of this compound is primarily conducted on a laboratory scale, industrial production would follow similar principles but with optimization for larger scale operations. This includes the use of automated peptide synthesizers, bulk reagents, and large-scale purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Mca-(Ala7,Lys(Dnp)9)-Bradykinin can undergo various chemical reactions, including:

    Hydrolysis: The peptide bonds can be hydrolyzed by proteolytic enzymes, leading to the release of fluorescence due to the separation of the Mca and Dnp groups.

    Oxidation and Reduction: The methoxycoumarin and dinitrophenyl groups can participate in redox reactions under specific conditions.

    Substitution: The amino acid residues can be modified through substitution reactions, altering the peptide’s properties.

Common Reagents and Conditions

    Hydrolysis: Enzymes such as matrix metalloproteinases (MMPs) are commonly used to hydrolyze the peptide bonds.

    Oxidation and Reduction: Reagents like hydrogen peroxide or reducing agents such as dithiothreitol (DTT) can be used.

    Substitution: Various chemical reagents can be employed to introduce modifications at specific amino acid residues.

Major Products Formed

The primary product of enzymatic hydrolysis is the separation of the Mca and Dnp groups, resulting in a measurable increase in fluorescence. Other reactions may yield modified peptides with altered properties.

Scientific Research Applications

Mca-(Ala7,Lys(Dnp)9)-Bradykinin is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of Mca-(Ala7,Lys(Dnp)9)-Bradykinin involves the cleavage of peptide bonds by proteolytic enzymes. When the peptide is intact, the fluorescence of the Mca group is quenched by the Dnp group. Upon enzymatic cleavage, the Mca group is released, resulting in an increase in fluorescence. This change in fluorescence is used to measure enzyme activity and screen for enzyme inhibitors .

Comparison with Similar Compounds

Mca-(Ala7,Lys(Dnp)9)-Bradykinin is unique due to its specific peptide sequence and the use of Mca and Dnp groups for FRET-based detection. Similar compounds include:

These compounds share the common feature of using Mca and Dnp groups for fluorescence-based assays but differ in their peptide sequences and specific applications.

Properties

Molecular Formula

C66H81N15O19

Molecular Weight

1388.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-6-(2,4-dinitroanilino)hexanoic acid

InChI

InChI=1S/C66H81N15O19/c1-38(58(86)76-49(31-40-16-7-4-8-17-40)60(88)75-47(65(93)94)18-9-10-26-69-45-25-22-42(80(95)96)34-53(45)81(97)98)72-61(89)50(37-82)77-59(87)48(30-39-14-5-3-6-15-39)74-56(84)36-71-62(90)51-20-12-28-78(51)64(92)52-21-13-29-79(52)63(91)46(19-11-27-70-66(67)68)73-55(83)32-41-33-57(85)100-54-35-43(99-2)23-24-44(41)54/h3-8,14-17,22-25,33-35,38,46-52,69,82H,9-13,18-21,26-32,36-37H2,1-2H3,(H,71,90)(H,72,89)(H,73,83)(H,74,84)(H,75,88)(H,76,86)(H,77,87)(H,93,94)(H4,67,68,70)/t38-,46-,47-,48-,49-,50-,51-,52-/m0/s1

InChI Key

FDQLQIBWKJMUSI-HGGPOPJMSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)NC(=O)CC6=CC(=O)OC7=C6C=CC(=C7)OC

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)CC6=CC(=O)OC7=C6C=CC(=C7)OC

Origin of Product

United States

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